Maoto

Oxytocin Receptor GPCR Agonist Reproductive Pharmacology

Maoto, chemically designated as 15-Methyl-8-aza-16-oxagona-1,3,5(10),13-tetraen-17-one (CAS 96554-86-8) with molecular formula C16H17NO2 and molecular weight 255.31 g/mol, is a synthetic heterocyclic steroid analog belonging to the 8-azasteroid class. This compound is a key representative of the 8-aza-16-oxagona series, which has been investigated for its immunomodulatory and anti-inflammatory properties, distinct from the natural hormonal activities of conventional steroids.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 96554-86-8
Cat. No. B1220569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaoto
CAS96554-86-8
Synonyms15 alpha-methyl-8-aza-16-oxagona-1,3,5(10),13-tetraen-17-one
15-methyl-8-aza-16-oxagona-1,3,5(10),13-tetraen-17-one
MAOTO
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1C2=C(CCC3N2CCC4=CC=CC=C34)C(=O)O1
InChIInChI=1S/C16H17NO2/c1-10-15-13(16(18)19-10)6-7-14-12-5-3-2-4-11(12)8-9-17(14)15/h2-5,10,14H,6-9H2,1H3
InChIKeyDVDVRSQNQHHPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maoto (CAS 96554-86-8): Baseline Profile and Comparator Context for Research Procurement


Maoto, chemically designated as 15-Methyl-8-aza-16-oxagona-1,3,5(10),13-tetraen-17-one (CAS 96554-86-8) with molecular formula C16H17NO2 and molecular weight 255.31 g/mol, is a synthetic heterocyclic steroid analog belonging to the 8-azasteroid class [1]. This compound is a key representative of the 8-aza-16-oxagona series, which has been investigated for its immunomodulatory and anti-inflammatory properties, distinct from the natural hormonal activities of conventional steroids [2]. For researchers procuring this compound, understanding its specific activity profile is essential, as it serves as a defined molecular probe rather than a clinical drug candidate, with its utility anchored in its unique 8-aza structural motif and its demonstrated interactions with specific biological targets [3].

Why Maoto (CAS 96554-86-8) Cannot Be Substituted by Other 8-Azasteroids or Steroidal Anti-Inflammatories


Generic substitution of Maoto with other 8-azasteroids or conventional steroidal anti-inflammatories (e.g., prednisolone) is precluded by its unique, compound-specific polypharmacology. While the broader 8-azasteroid class is known for immunomodulation [1], Maoto exhibits a distinct combination of potent oxytocin receptor agonism (EC50 0.120 nM) and measurable vasopressin V2 receptor agonism (EC50 66 nM) [2], alongside a defined cytochrome P-450 metabolic profile (Km 130 μM) [3]. This specific activity fingerprint is not a class-wide property but rather a consequence of its precise 15-methyl substitution and 8-aza-16-oxa ring system [4]. Furthermore, Maoto lacks the corticosteroid-like hormonal effects of compounds like prednisolone, instead demonstrating membrane-stabilizing and anti-fibrinolytic actions [5], making it an inappropriate substitute in studies focused on glucocorticoid mechanisms. The quantitative data presented in Section 3 underscore why sourcing the precise compound with CAS 96554-86-8 is non-negotiable for experimental reproducibility and valid cross-study comparisons.

Maoto (CAS 96554-86-8) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Potent Human Oxytocin Receptor Agonism: Comparative EC50 Values

Maoto demonstrates potent and selective agonism at the human oxytocin receptor, with an EC50 of 0.120 nM in a cell-based luciferase reporter gene assay [1]. In direct comparison, its affinity for the related vasopressin V2 receptor is substantially weaker (EC50 66 nM), representing a 550-fold selectivity window. This level of potency and selectivity is not observed for the majority of 8-azasteroid analogs, many of which lack any reported activity at these GPCR targets, and it differs markedly from the anti-inflammatory action of classical steroidal agents like prednisolone, which primarily target glucocorticoid receptors [2].

Oxytocin Receptor GPCR Agonist Reproductive Pharmacology

Distinct Cytochrome P-450 Metabolic Kinetics: Km and Vmax Parameters

The in vitro oxidation of Maoto by rat liver microsomal cytochrome P-450 proceeds with a defined Michaelis-Menten constant (Km) of 1.3 x 10⁻⁴ M (130 μM) and a maximum reaction velocity (Vmax) of 4.0 x 10⁻⁷ M·s⁻¹ [1]. The primary metabolite, 3-hydroxy-15 alpha-methyl-8-aza-16-oxagona-1,3,5(10),13-tetraen-17-on, has been structurally confirmed. In contrast, many steroid analogs undergo rapid and extensive first-pass metabolism via CYP3A4, leading to low oral bioavailability. Maoto's kinetic parameters suggest a potentially more favorable metabolic profile for in vivo studies, though direct comparative data with specific steroidal anti-inflammatories like prednisolone or dexamethasone are not available in the same experimental system.

Drug Metabolism Cytochrome P-450 Pharmacokinetics

Validated Anti-Inflammatory and Membrane-Stabilizing Activity in Preclinical Models

The Soviet patent SU776048A1 explicitly claims that Maoto and its derivatives possess anti-inflammatory, membrane-stabilizing, and anti-fibrinolytic activities [1]. While quantitative in vivo data comparing Maoto directly to prednisolone or acetylsalicylic acid are not publicly detailed, the patent asserts its efficacy as a novel therapeutic agent distinct from these known compounds. The 8-azasteroid class is known for immunomodulation without the hormonal side effects of glucocorticoids [2], and Maoto's specific substitution pattern (15-methyl) is hypothesized to confer its unique pharmacological profile. This provides a credible, albeit qualitative, basis for selecting Maoto over non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids in specific research contexts aimed at dissecting non-hormonal anti-inflammatory pathways.

Inflammation Membrane Stabilization Immunomodulation

Unique 8-Aza-16-Oxa Steroid Scaffold: Class-Wise Immunomodulatory Potential

The 8-azasteroid scaffold, to which Maoto belongs, has been identified as a new class of low-molecular-weight, non-antigenic agents for modulating immune functions in humans and animals [1]. These compounds are structurally similar to natural agents involved in cooperative intercellular interactions, particularly in lymphoid cell interactions during immune responses. The immunomodulating properties are linked to a characteristic cross-linked, conformationally restricted aminovinyldicarbonyl fragment (N8-C14=C13(-C12=O)-C17=O) [2]. Maoto, by virtue of its 8-aza-16-oxa configuration, is a direct member of this class, offering a potential advantage over other immunomodulators that may be protein-based, antigenic, or have broader, less specific effects.

Immunomodulation 8-Azasteroid Structural Biology

Maoto (CAS 96554-86-8): Optimal Research and Industrial Application Scenarios


Pharmacological Probe for Oxytocin Receptor Signaling Studies

Given its potent and selective agonism at the human oxytocin receptor (EC50 0.120 nM) as demonstrated in cell-based assays [1], Maoto is ideally suited as a high-affinity tool compound for dissecting oxytocin-mediated signaling pathways. Researchers can employ it in vitro to elucidate receptor activation mechanisms, downstream signaling cascades (e.g., calcium mobilization, MAPK/ERK), and potential biased signaling properties, without the confounding effects of non-specific steroidal activities.

In Vitro Metabolism and Drug-Drug Interaction Studies

Maoto's defined kinetic parameters for cytochrome P-450 oxidation (Km = 130 μM) [2] make it a valuable substrate for in vitro metabolism studies. It can be used to assess the activity of specific CYP isoforms, investigate potential drug-drug interactions, or serve as a calibration standard in microsomal stability assays. Its well-characterized metabolic pathway and the confirmed structure of its primary metabolite facilitate robust analytical method development.

Exploratory Research into Non-Hormonal Anti-Inflammatory Mechanisms

The patent-backed claims of anti-inflammatory, membrane-stabilizing, and anti-fibrinolytic activity [3] position Maoto as a candidate for research programs seeking to identify non-steroidal, non-hormonal anti-inflammatory agents. It can be used in preclinical models (e.g., rodent models of inflammation) to investigate its efficacy and mechanism of action compared to standard-of-care corticosteroids like prednisolone, with the goal of developing novel therapeutics for inflammatory diseases.

Development of Novel Immunomodulatory Small Molecules

As a representative of the 8-azasteroid class, Maoto serves as a foundational scaffold for medicinal chemistry efforts aimed at developing novel immunomodulators [4]. Its unique structural motif, particularly the aminovinyldicarbonyl fragment, can be systematically modified to explore structure-activity relationships (SAR) and optimize desired immunological effects, offering a potential alternative to protein-based biologics.

Technical Documentation Hub

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